molecular formula C14H22N4O2 B15117066 Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate

Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B15117066
M. Wt: 278.35 g/mol
InChI Key: GMTWWVUTNLJQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazinecarboxylic acids. This compound features a piperazine ring substituted with a pyrimidinyl group and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the pyrimidinyl intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from readily available precursors such as acetone and ammonia.

    Coupling with piperazine: The pyrimidinyl intermediate is then coupled with piperazine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidinyl and piperazine rings.

    Reduction: Reduced forms of the ester group to alcohols.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-[2-(methyl)pyrimidin-4-yl]piperazine-1-carboxylate
  • Ethyl 4-[2-(ethyl)pyrimidin-4-yl]piperazine-1-carboxylate

These compounds share a similar core structure but differ in the substituents on the pyrimidinyl ring. The uniqueness of this compound lies in its specific substituent, which may confer distinct biological activities and properties.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

ethyl 4-(2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-4-20-14(19)18-9-7-17(8-10-18)12-5-6-15-13(16-12)11(2)3/h5-6,11H,4,7-10H2,1-3H3

InChI Key

GMTWWVUTNLJQJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.